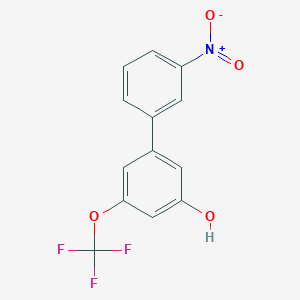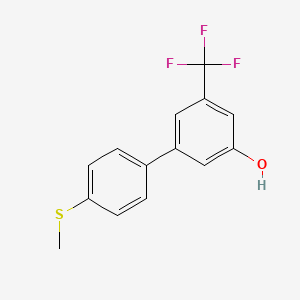
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% (5-F2M-3TFMP) is a compound with a wide range of applications in scientific research. It is an important synthetic intermediate and is used in the synthesis of drugs, agrochemicals, and other chemical compounds. 5-F2M-3TFMP has been studied extensively in the laboratory and has proven to be a valuable tool in the study of biological processes.
Wissenschaftliche Forschungsanwendungen
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used extensively in scientific research. It has been used in the synthesis of drugs, agrochemicals, and other chemical compounds. It has also been used in the study of biological processes, such as enzyme activity, protein folding, and DNA replication. In addition, 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used in the study of drug metabolism and drug-target interactions. Furthermore, 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used in the study of gene expression and cell signaling pathways.
Wirkmechanismus
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound acts as a substrate for enzymes involved in the metabolism of drugs and other compounds. It is also believed to interact with proteins and other molecules involved in biological processes, such as DNA replication and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is believed that the compound can affect the activity of enzymes involved in drug metabolism, as well as proteins and other molecules involved in biological processes. In addition, it is believed that the compound can affect gene expression and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its ability to act as a substrate for enzymes involved in drug metabolism. This makes it an ideal tool for studying drug-target interactions and drug metabolism. The main limitation of using 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its potential toxicity. Therefore, caution should be taken when handling the compound.
Zukünftige Richtungen
The future directions for 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% are numerous. The compound could be further studied to better understand its mechanism of action and biochemical and physiological effects. In addition, the compound could be used to develop new drugs and agrochemicals. Finally, the compound could be used to study gene expression and cell signaling pathways.
Synthesemethoden
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 5-fluoro-2-methoxyphenol and 3-trifluoromethylphenol, which is referred to as the ‘F2M-3TFMP reaction’. This reaction is typically carried out in a solvent such as acetonitrile or dimethyl sulfoxide. The reaction is typically carried out at temperatures ranging from -20°C to +80°C. The reaction is typically complete within 24 hours.
Eigenschaften
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-3-2-10(15)7-12(13)8-4-9(14(16,17)18)6-11(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUKKVTLWFTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686624 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-83-1 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














